3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride
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Overview
Description
3,6-Diazabicyclo[321]octan-7-onehydrochloride is a bicyclic compound that features a unique structure with nitrogen atoms incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51−73% yield .
Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials such as 5-oxopyrrolidine-3-carboxylic acid methyl ester. This method provides an efficient route to the substitution at the N-3, N-6, and C-4 centers .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride undergoes various chemical reactions, including cycloaddition and reductive cyclization .
Common Reagents and Conditions: Common reagents used in these reactions include methyl and tert-butyl acrylate, methyl crotonate, and nitroenamines . The reaction conditions typically involve room temperature cycloaddition and reductive cyclization.
Major Products Formed: The major products formed from these reactions include 3,8-diazabicyclo[3.2.1]octane and its derivatives .
Scientific Research Applications
3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride has significant potential in scientific research applications. It is used as a key synthetic intermediate in the total synthesis of various target molecules . Its unique structure makes it a valuable scaffold in drug discovery, particularly in the development of bioactive molecules .
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride involves its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine . This structural similarity allows it to interact with molecular targets and pathways involved in various biological processes, including agonist activity in κ-opioid receptors and cytotoxic activity on different tumor cell lines .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and its derivatives . These compounds share a similar bicyclic structure with nitrogen atoms incorporated into the ring system.
Uniqueness: 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride is unique due to its specific substitution pattern at the N-3, N-6, and C-4 centers, which provides additional rigidity to the molecular structure . This rigidity is an important feature in medicinal chemistry, making it a valuable scaffold for the development of bioactive molecules .
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-4-1-5(8-6)3-7-2-4;/h4-5,7H,1-3H2,(H,8,9);1H |
InChI Key |
QUSWEMLOTGHLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1NC2=O.Cl |
Origin of Product |
United States |
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